molecular formula C8H16N2O2 B3098280 tert-butyl N-[(1R,2R)-2-aminocyclopropyl]carbamate CAS No. 1332761-28-0

tert-butyl N-[(1R,2R)-2-aminocyclopropyl]carbamate

Cat. No.: B3098280
CAS No.: 1332761-28-0
M. Wt: 172.22
InChI Key: XDHLWTHTPXBYLH-PHDIDXHHSA-N
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Description

tert-Butyl N-[(1R,2R)-2-aminocyclopropyl]carbamate: is a chemical compound that features a tert-butyl group attached to a carbamate moiety, which is further linked to a cyclopropyl ring with an amino substituent

Scientific Research Applications

Chemistry: tert-Butyl N-[(1R,2R)-2-aminocyclopropyl]carbamate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The cyclopropyl ring and carbamate group can impart desirable pharmacokinetic and pharmacodynamic properties to drug candidates .

Industry: The compound is used in the development of agrochemicals and other industrial chemicals where specific structural features are required for activity.

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The Signal Word is Warning . Hazard Statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1R,2R)-2-aminocyclopropyl]carbamate typically involves the reaction of tert-butyl carbamate with a cyclopropylamine derivative. One common method includes the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl carbamate group. The reaction is usually carried out in an organic solvent such as dichloromethane, under basic conditions provided by a base like triethylamine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-[(1R,2R)-2-aminocyclopropyl]carbamate can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary amines or other reduced forms, depending on the reagents and conditions used.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable base.

Major Products Formed:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Secondary amines.

    Substitution: Substituted carbamates with different nucleophiles.

Mechanism of Action

The mechanism of action of tert-butyl N-[(1R,2R)-2-aminocyclopropyl]carbamate depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The cyclopropyl ring can provide rigidity to the molecule, enhancing its binding affinity and specificity. The carbamate group can act as a hydrogen bond donor or acceptor, facilitating interactions with biological targets .

Comparison with Similar Compounds

  • tert-Butyl N-[(1R,2R)-2-hydroxycyclopropyl]carbamate
  • tert-Butyl N-[(1R,2R)-2-aminocyclobutyl]carbamate

Comparison: tert-Butyl N-[(1R,2R)-2-aminocyclopropyl]carbamate is unique due to the presence of the cyclopropyl ring, which imparts distinct steric and electronic properties compared to cyclobutyl or other cyclic analogs. This uniqueness can influence its reactivity and interactions in chemical and biological systems .

Properties

IUPAC Name

tert-butyl N-[(1R,2R)-2-aminocyclopropyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-8(2,3)12-7(11)10-6-4-5(6)9/h5-6H,4,9H2,1-3H3,(H,10,11)/t5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDHLWTHTPXBYLH-PHDIDXHHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@H]1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

265987-99-3
Record name rac-tert-butyl N-[(1R,2R)-2-aminocyclopropyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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